molecular formula C26H29N3O4S B2884763 N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899741-93-6

N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2884763
M. Wt: 479.6
InChI Key: VIGHFHJPEFTQOW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance and any distinctive characteristics.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It would typically include the starting materials, reagents, and conditions required for the synthesis.



Molecular Structure Analysis

This involves examining the arrangement of atoms within the molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Biodistribution in PET Imaging : One study focused on the synthesis and biodistribution of a PET ligand for investigating central neurokinin(1) receptors, highlighting the use of complex organic molecules in the development of imaging agents for neurological studies (M. V. D. Mey et al., 2005).

Crystal Structure Analysis : Another research effort involved the crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into molecular conformations and intermolecular interactions, which are crucial for the development of pharmaceuticals and materials (S. Subasri et al., 2016).

Fluorescence Binding Studies : The interaction of certain p-hydroxycinnamic acid amides with bovine serum albumin was explored through fluorescence and UV-vis spectral studies, illustrating the potential of these compounds in biochemical assays and drug delivery system research (Fa-Yan Meng et al., 2012).

Dual Inhibitor Synthesis for Cancer Therapy : Research on the synthesis of dual inhibitors for thymidylate synthase and dihydrofolate reductase, key enzymes in cancer cell proliferation, underscores the relevance of pyrimidine derivatives in medicinal chemistry for the development of anticancer agents (A. Gangjee et al., 2008).

Polymer Science Applications : Studies on the synthesis of new poly(amide imide)s containing specific rings and moieties demonstrate the application of complex organic molecules in creating materials with desirable thermal and mechanical properties, potentially including the compound for advanced material applications (K. Faghihi et al., 2004).

Safety And Hazards

This involves identifying any potential risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas of future research or applications for the compound. It could include potential uses in medicine, industry, or other fields.


I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.


properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-16(2)32-13-7-12-29-25(31)24-23(20-8-5-6-9-21(20)33-24)28-26(29)34-15-22(30)27-19-11-10-17(3)18(4)14-19/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHFHJPEFTQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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